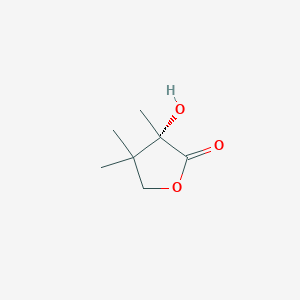
Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester is a chemical compound with a complex structure
Métodos De Preparación
The synthesis of Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester involves several steps. The synthetic routes typically include the reaction of appropriate starting materials under specific conditions to yield the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester has several scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology, it may be used in studies involving enzyme inhibition or protein modification. In medicine, it has potential applications in drug development and therapeutic treatments. In industry, it can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Carbamic acid, (2-bromo-4-chloro-1-oxobutyl)-, phenylmethyl ester can be compared with other similar compounds to highlight its uniqueness Similar compounds may include other carbamic acid derivatives with different substituents
Propiedades
Número CAS |
647013-62-5 |
|---|---|
Fórmula molecular |
C12H13BrClNO3 |
Peso molecular |
334.59 g/mol |
Nombre IUPAC |
benzyl N-(2-bromo-4-chlorobutanoyl)carbamate |
InChI |
InChI=1S/C12H13BrClNO3/c13-10(6-7-14)11(16)15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16,17) |
Clave InChI |
XVHBBRQIGNPIML-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(=O)C(CCCl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12582462.png)

![1-[2-(Aminomethyl)phenyl]-N-[(trimethoxysilyl)methyl]methanamine](/img/structure/B12582471.png)
![Stannane, [2,6-bis(methoxymethyl)phenyl]triphenyl-](/img/structure/B12582476.png)


![4-Methyl-3-[2-(2-nitrophenyl)hydrazinylidene]-2H-1-benzopyran-2,7(3H)-dione](/img/structure/B12582494.png)
![3-[4-(Pyridin-3-yloxy)phenoxy]pyridine](/img/structure/B12582496.png)
![3-Methyl-1-[4-(propan-2-yl)phenyl]but-2-en-1-one](/img/structure/B12582509.png)
![3-(1-Methyl-4-piperidinyl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12582514.png)

![N-[1-(Cyclohexylamino)-1-oxo-2-butanyl]-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B12582527.png)
![2-{[4-(3,5-Dimethyl-1H-pyrazol-1-yl)-1-phthalazinyl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B12582542.png)

